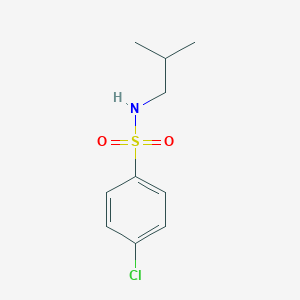
4-chloro-N-(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methylpropyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to regulate immune responses and inflammation.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-methylpropyl)benzenesulfonamide involves the inhibition of Janus kinases, particularly JAK3. JAK3 is involved in the signaling pathway of interleukin-2 (IL-2), which is a cytokine that plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, 4-chloro-N-(2-methylpropyl)benzenesulfonamide can reduce the production of IL-2 and prevent the activation of T cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(2-methylpropyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as IL-10. It can also inhibit the migration of immune cells to sites of inflammation and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells. Additionally, 4-chloro-N-(2-methylpropyl)benzenesulfonamide can modulate the differentiation and function of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-(2-methylpropyl)benzenesulfonamide in lab experiments is its specificity for JAK3. This allows researchers to selectively target the JAK3 signaling pathway without affecting other pathways. Additionally, 4-chloro-N-(2-methylpropyl)benzenesulfonamide has been shown to have a long half-life, which makes it suitable for in vivo experiments.
However, one of the limitations of using 4-chloro-N-(2-methylpropyl)benzenesulfonamide is its potential toxicity. It has been shown to have adverse effects on the liver and kidney, which may limit its clinical use. Additionally, the high cost of synthesis and limited availability of the compound may also pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for the research of 4-chloro-N-(2-methylpropyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and psoriasis. Another direction is to explore its combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on immune cells and inflammation.
Synthesemethoden
The synthesis of 4-chloro-N-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylamine. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-methylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By blocking these pathways, 4-chloro-N-(2-methylpropyl)benzenesulfonamide can reduce inflammation and modulate immune responses.
Eigenschaften
CAS-Nummer |
29024-82-6 |
|---|---|
Produktname |
4-chloro-N-(2-methylpropyl)benzenesulfonamide |
Molekularformel |
C10H14ClNO2S |
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
4-chloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
InChI-Schlüssel |
NWZKMJXYDJFEBM-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
29024-82-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



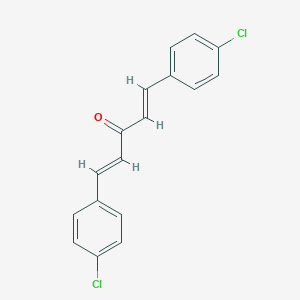
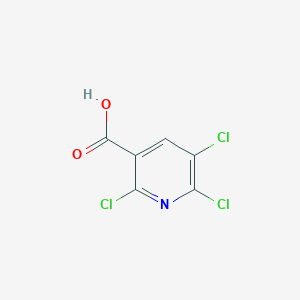
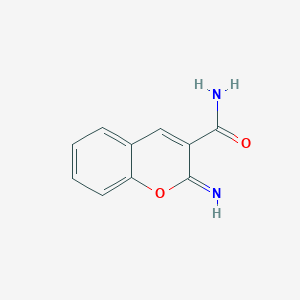
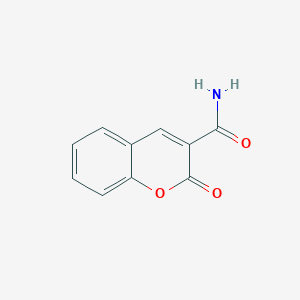
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
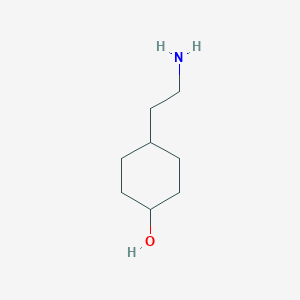
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
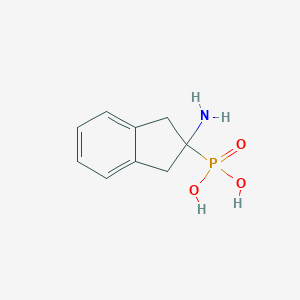
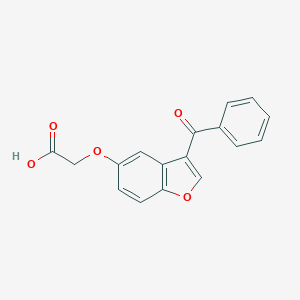
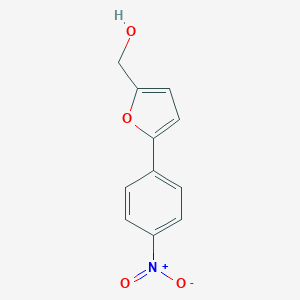
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
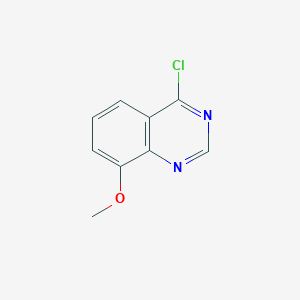
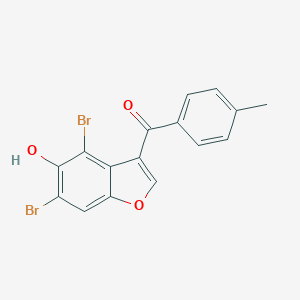
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)